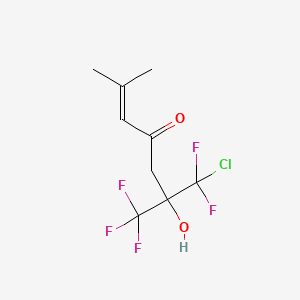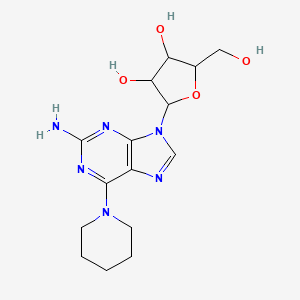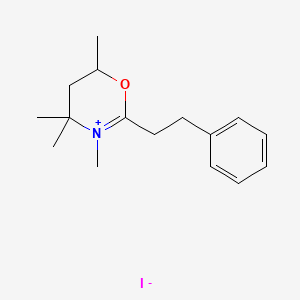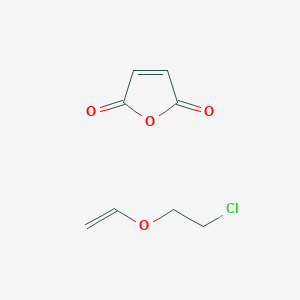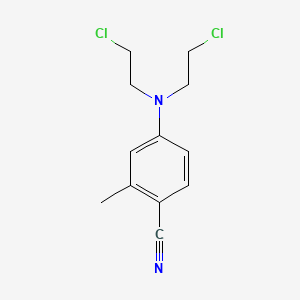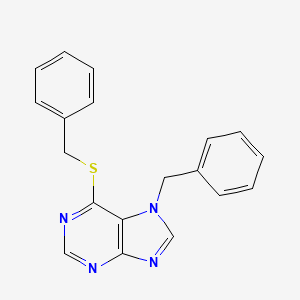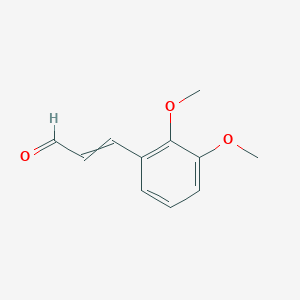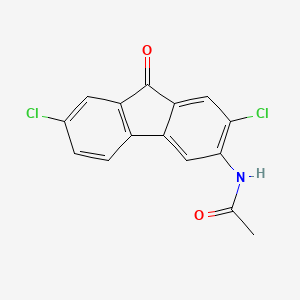
Ethyl 2-(oxetan-3-yl)isonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(oxetan-3-yl)isonicotinate is a chemical compound that features an oxetane ring, a four-membered cyclic ether, attached to an isonicotinate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(oxetan-3-yl)isonicotinate typically involves the formation of the oxetane ring followed by its attachment to the isonicotinate moiety. One common method for synthesizing oxetane rings is through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of carbonyl compounds with alkenes under UV light . Another approach is the intramolecular cyclization of epoxides .
For the specific synthesis of this compound, a possible route involves the reaction of ethyl isonicotinate with an oxetane precursor under suitable conditions. The reaction conditions may include the use of a base such as sodium ethoxide in ethanol at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes. This could include continuous flow reactors for the Paternò–Büchi reaction or large-scale batch reactors for the cyclization of epoxides. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential for maximizing yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-(oxetan-3-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isonicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can react with the isonicotinate moiety under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to ring-opened products, while reduction can yield alcohols or other reduced forms of the compound.
科学研究应用
Ethyl 2-(oxetan-3-yl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to interact with biological targets in novel ways.
Industry: It is used in the development of new polymers and materials with unique properties, such as increased stability and reactivity
作用机制
The mechanism of action of ethyl 2-(oxetan-3-yl)isonicotinate involves its interaction with molecular targets through the oxetane ring and isonicotinate moiety. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The isonicotinate moiety can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function .
相似化合物的比较
Similar Compounds
Ethyl 2-(azetidin-3-yl)isonicotinate: Similar structure but with an azetidine ring instead of an oxetane ring.
Ethyl 2-(pyrrolidin-3-yl)isonicotinate: Contains a pyrrolidine ring, offering different reactivity and properties.
Ethyl 2-(piperidin-3-yl)isonicotinate: Features a piperidine ring, which is larger and more flexible than the oxetane ring.
Uniqueness
Ethyl 2-(oxetan-3-yl)isonicotinate is unique due to the presence of the oxetane ring, which imparts distinct physicochemical properties such as increased polarity and ring strain. These properties can lead to unique reactivity and interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC 名称 |
ethyl 2-(oxetan-3-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-15-11(13)8-3-4-12-10(5-8)9-6-14-7-9/h3-5,9H,2,6-7H2,1H3 |
InChI 键 |
PHTCPCSTKJJVJF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NC=C1)C2COC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2,6-diaminopyridin-3-yl)diazenyl]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide](/img/structure/B13999253.png)
![2,4-Dinitro-1-[(4-nitrophenyl)methylsulfinyl]benzene](/img/structure/B13999268.png)
![1a,7b-dihydro-1H-cyclopropa[a]naphthalene-1-carboxylic acid](/img/structure/B13999269.png)
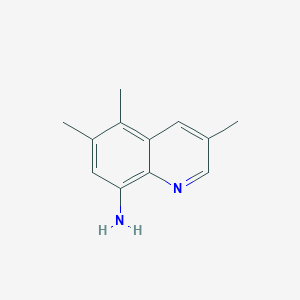
![N-[(2-Chloroethyl-nitroso-carbamoyl)amino]-N-methyl-formamide](/img/structure/B13999285.png)
